molecular formula C8H7IO4 B14293666 2-Iodyl-5-methylbenzoic acid CAS No. 112391-33-0

2-Iodyl-5-methylbenzoic acid

Cat. No.: B14293666
CAS No.: 112391-33-0
M. Wt: 294.04 g/mol
InChI Key: KPBYOUZHWVNACG-UHFFFAOYSA-N
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Description

2-Iodyl-5-methylbenzoic acid is an organic compound with the molecular formula C8H7IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an iodyl group (IO2) and a methyl group (CH3), respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodyl-5-methylbenzoic acid typically involves the iodination of 2-methylbenzoic acid. One common method includes the use of iodine and an oxidizing agent in the presence of a microporous compound and acetic anhydride . The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of zeolite catalysts in the reaction can enhance the efficiency and sustainability of the process. The catalysts can be recovered and reused, reducing the overall cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Iodyl-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The iodyl group can participate in oxidation reactions, converting other functional groups into their oxidized forms.

    Reduction: The compound can be reduced to form 2-iodo-5-methylbenzoic acid.

    Substitution: The iodyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Products include oxidized derivatives of this compound.

    Reduction: The major product is 2-iodo-5-methylbenzoic acid.

    Substitution: Products vary based on the nucleophile used in the reaction.

Scientific Research Applications

2-Iodyl-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodyl-5-methylbenzoic acid involves its ability to act as an oxidizing agent. The iodyl group (IO2) can accept electrons from other molecules, facilitating oxidation reactions. This property makes it useful in various chemical and biological processes where oxidation is required. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being oxidized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodyl group, which imparts strong oxidizing properties. This makes it particularly valuable in oxidation reactions and distinguishes it from other similar compounds that may lack this functional group.

Properties

CAS No.

112391-33-0

Molecular Formula

C8H7IO4

Molecular Weight

294.04 g/mol

IUPAC Name

2-iodyl-5-methylbenzoic acid

InChI

InChI=1S/C8H7IO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

KPBYOUZHWVNACG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I(=O)=O)C(=O)O

Origin of Product

United States

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